molecular formula C22H21FN4O3S B2940139 (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-00-0

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2940139
CAS No.: 494219-00-0
M. Wt: 440.49
InChI Key: ZNAPBURAUTYNFM-LICLKQGHSA-N
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Description

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

Compounds similar to "(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" have been synthesized and explored for their biological activities, particularly as antibacterial and antifungal agents. For example, the preparation and reactions of related thiazolo[3,2-a]pyrimidine compounds have been investigated, revealing their excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011). Additionally, novel heterocyclic compounds incorporating sulfonamido moieties have shown high antibacterial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Azab et al., 2013).

Anticancer Applications

Research has also extended into the anticancer domain, where derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their cytotoxic activities against human cancer cell lines. Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell lines, highlighting their promise as therapeutic agents in cancer treatment (Abdellatif et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and chemical synthesis of related compounds have been extensively studied, leading to the creation of a variety of heterocyclic systems. These studies not only expand the chemical space of these compounds but also contribute to understanding their potential applications in medicinal chemistry and drug development. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives and their evaluation for antibacterial activity against different bacterial species have been reported, showcasing the versatility of these compounds in generating biologically active agents (Kumar et al., 2017).

Properties

IUPAC Name

ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-5-30-21(29)18-12(2)25-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-24-26(4)13(15)3/h6-11,19H,5H2,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAPBURAUTYNFM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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